

# comparative analysis of N-Methyl-4-chlorobenzylamine hydrochloride and its analogues

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## Compound of Interest

**Compound Name:** *N*-Methyl-4-chlorobenzylamine hydrochloride

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A Comparative Analysis of **N-Methyl-4-chlorobenzylamine Hydrochloride** and its Analogues for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of **N-Methyl-4-chlorobenzylamine hydrochloride** and its structurally related analogues. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to inform further research and development of this class of compounds. The analysis focuses on their chemical properties, biological activities, and underlying mechanisms of action.

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. **N-Methyl-4-chlorobenzylamine hydrochloride** and its analogues are characterized by the presence of a 4-chlorobenzyl moiety, which significantly influences their lipophilicity and electronic properties. The N-methylation or substitution with other groups further modulates these characteristics.

Compound	Molecular Formula	Molecular Weight ( g/mol )	LogP	Topological Polar Surface Area (TPSA) (Å²)
N-Methyl-4-chlorobenzylamine hydrochloride	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> N	192.09	2.48	12.03
4-Chlorobenzylamine	C <sub>7</sub> H <sub>8</sub> ClN	141.60	1.7	26.0
N-(4-chlorobenzylidene)-4-chlorobenzylamine	C <sub>14</sub> H <sub>11</sub> Cl <sub>2</sub> N	264.16	4.4	12.36

Data for **N-Methyl-4-chlorobenzylamine hydrochloride** and its analogues are compiled from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Comparative Biological Activity

Derivatives of 4-chlorobenzylamine have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The available data, while not from a single comparative study, allows for an analysis of structure-activity relationships (SAR).

## Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 4-chlorobenzyl-containing compounds. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential cellular processes. A study on 4-chlorobenzyl p-coumarate demonstrated its ability to inhibit the MepA and NorA efflux pumps in *Staphylococcus aureus*, suggesting a mechanism to overcome multidrug resistance.[\[4\]](#)

The following table summarizes the minimum inhibitory concentration (MIC) values for various analogues. It is important to note that these values are from different studies and direct

comparison should be made with caution.

Compound/Analog ue	Target Organism	MIC (µg/mL)	Reference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4	Staphylococcus aureus ATCC 6538	125	<a href="#">[5]</a>
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4	Bacillus subtilis ATCC 6683	125	<a href="#">[5]</a>
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a	Bacillus subtilis	Not specified (promising activity)	<a href="#">[6]</a>
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a	Escherichia coli	Not specified (promising activity)	<a href="#">[6]</a>
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a	Staphylococcus aureus	Not specified (promising activity)	<a href="#">[6]</a>

## Anticancer Activity

Platinum(IV) complexes incorporating 4-chlorobenzylamine as a ligand have shown impressive anticancer activities against the MCF-7 breast cancer cell line.[\[7\]](#) This suggests that the 4-chlorobenzylamine moiety can be a valuable component in the design of novel anticancer agents. The proposed mechanism involves DNA intercalation.[\[7\]](#)

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of **N-Methyl-4-chlorobenzylamine hydrochloride** and its analogues.

## Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

- Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Microtiter Plate Preparation: Dispense a specific volume of sterile broth into all wells of a 96-well microtiter plate.
- Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells.
- Inoculation: Add a standardized suspension of the target microorganism to each well.
- Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
- Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[\[8\]](#)

## MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

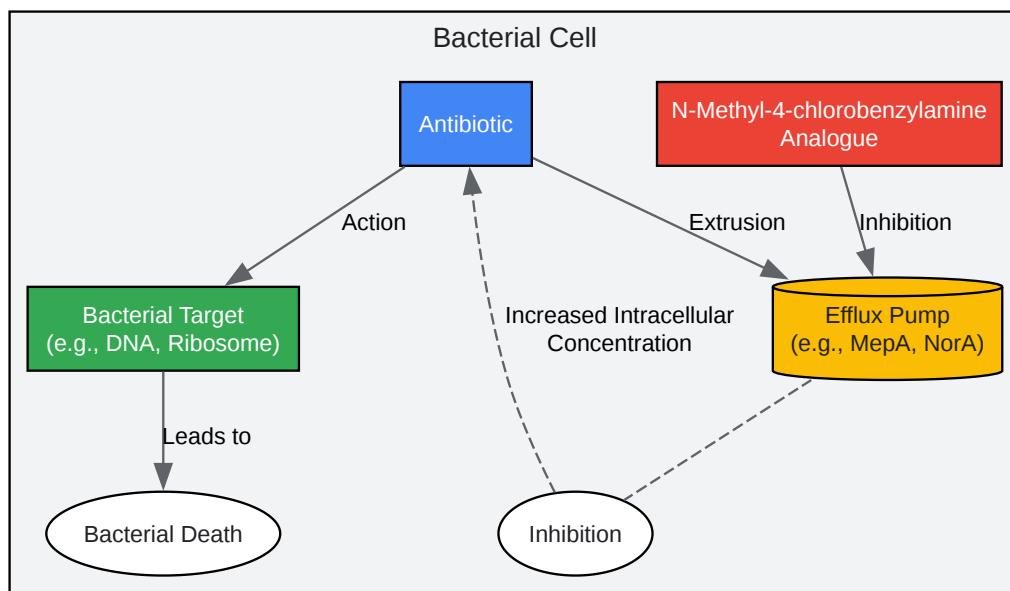
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

## Visualizations

### Proposed Mechanism of Antibacterial Action: Efflux Pump Inhibition

Based on studies of related compounds, a potential mechanism of action for N-Methyl-4-chlorobenzylamine and its analogues against multidrug-resistant bacteria is the inhibition of efflux pumps.[4] This diagram illustrates the logical workflow of this mechanism.

Proposed Mechanism: Efflux Pump Inhibition



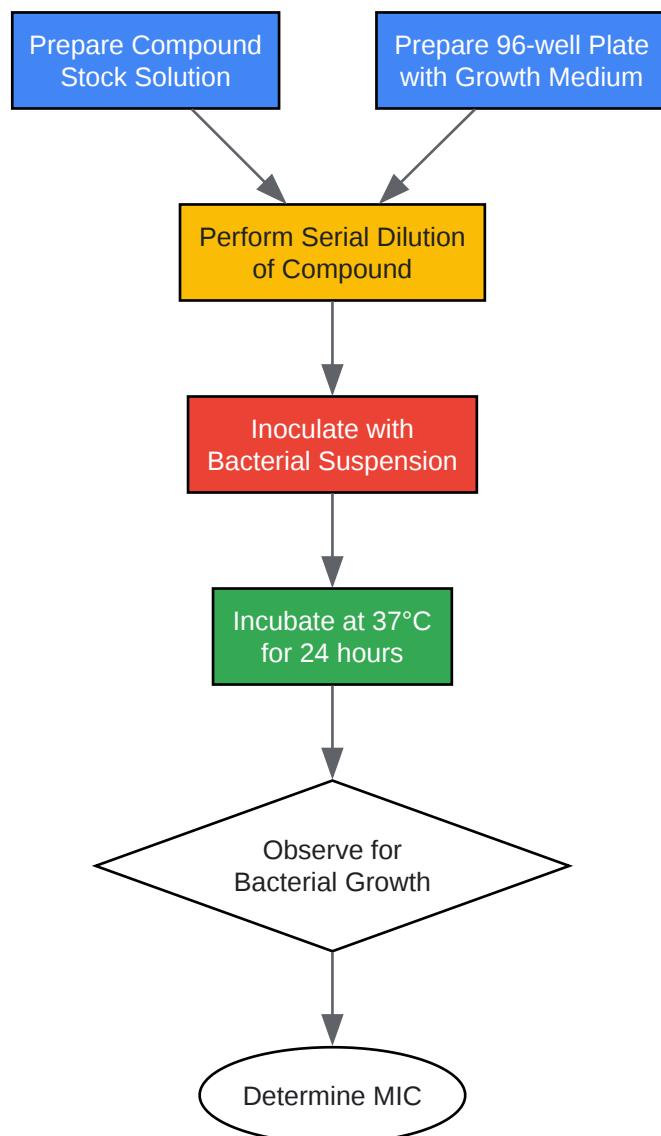
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Caption: Proposed mechanism of action for N-Methyl-4-chlorobenzylamine analogues.

## Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for MIC Determination



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

In conclusion, while direct comparative studies on **N-Methyl-4-chlorobenzylamine hydrochloride** and its immediate analogues are limited, the existing body of research on broader 4-chlorobenzylamine derivatives provides valuable insights into their potential as antimicrobial and anticancer agents. The structure-activity relationships suggest that modifications to the N-substituent and the overall molecular framework can significantly impact biological activity. Further focused studies are warranted to fully elucidate the therapeutic potential of this chemical class.

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